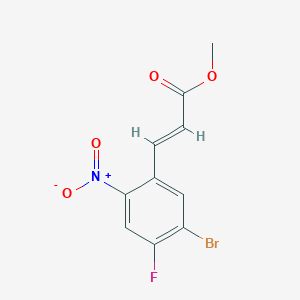
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate is an organic compound with the molecular formula C10H7BrFNO4 It is a derivative of acrylic acid and contains a bromine, fluorine, and nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate typically involves the esterification of 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the phenyl ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions on the phenyl ring.
Reduction: Formation of Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate.
Oxidation: Formation of various oxidized derivatives of the phenyl ring.
科学的研究の応用
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the bromine and fluorine atoms may influence binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(5-Chloro-4-fluoro-2-nitrophenyl)acrylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-(5-Bromo-4-chloro-2-nitrophenyl)acrylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate is unique due to the specific combination of bromine, fluorine, and nitro groups on the phenyl ring
特性
分子式 |
C10H7BrFNO4 |
|---|---|
分子量 |
304.07 g/mol |
IUPAC名 |
methyl (E)-3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7BrFNO4/c1-17-10(14)3-2-6-4-7(11)8(12)5-9(6)13(15)16/h2-5H,1H3/b3-2+ |
InChIキー |
OKHZHBDJOZFECU-NSCUHMNNSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1[N+](=O)[O-])F)Br |
正規SMILES |
COC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


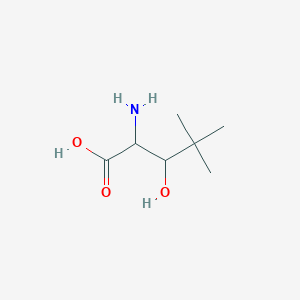
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)
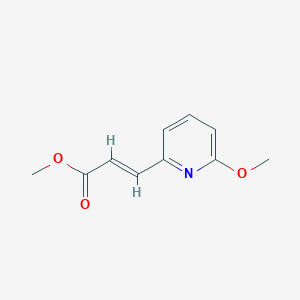
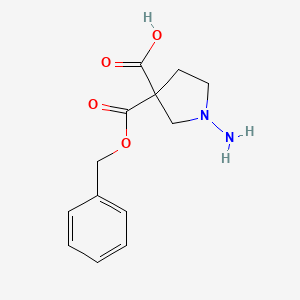
![1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15123984.png)
![Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B15123989.png)
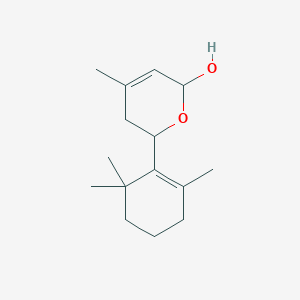
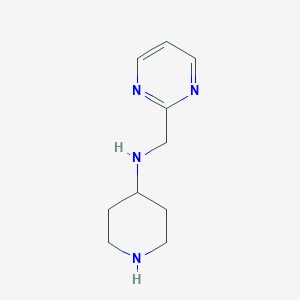
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B15124004.png)
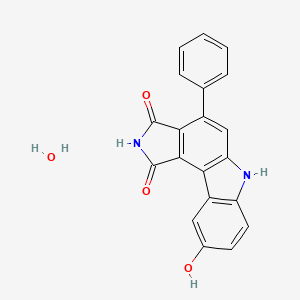
![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid](/img/structure/B15124024.png)
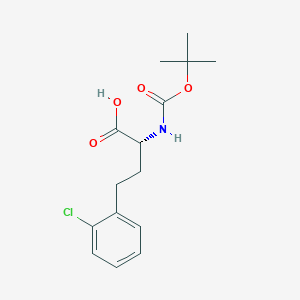
![Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate](/img/structure/B15124028.png)
